molecular formula C11H16F6N5OP B143855 HBTU CAS No. 94790-37-1

HBTU

Cat. No.: B143855
CAS No.: 94790-37-1
M. Wt: 379.24 g/mol
InChI Key: UQYZFNUUOSSNKT-UHFFFAOYSA-N
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Description

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency in forming peptide bonds with minimal racemization, making it a valuable reagent in the field of peptide synthesis .

Mechanism of Action

Target of Action

The primary target of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, also known as TBTU, is carboxylic acids . It is used as a coupling reagent in peptide synthesis . The role of TBTU is to facilitate the formation of peptide bonds, which are crucial for the structure and function of proteins.

Mode of Action

TBTU interacts with carboxylic acids to form peptide bonds in a process known as amide coupling . This reaction is essential in the synthesis of peptides, as it allows for the linking of individual amino acids into a chain. TBTU has been shown to effectively suppress racemization , which is the conversion of a specific stereoisomer into a mixture of stereoisomers. This property is crucial in peptide synthesis, as it ensures the correct spatial arrangement of the amino acids, which is vital for the biological activity of the peptide.

Biochemical Pathways

The primary biochemical pathway affected by TBTU is peptide synthesis . By facilitating the formation of peptide bonds, TBTU plays a crucial role in the production of peptides. The downstream effects of this include the formation of proteins, which are essential for numerous biological processes, including enzymatic reactions, signal transduction, and the formation of cellular structures.

Pharmacokinetics

Its solubility in dmf (dimethylformamide) suggests that it may be well-absorbed in environments where dmf or similar solvents are present .

Result of Action

The result of TBTU’s action is the formation of peptide bonds, leading to the synthesis of peptides . This is a crucial process in biology, as peptides form the basis of proteins, which carry out a vast array of functions in living organisms. By facilitating peptide synthesis, TBTU aids in the production of these essential biomolecules.

Action Environment

The action of TBTU is influenced by several environmental factors. It is known to decompose at temperatures of 195-199°C , suggesting that it is stable under normal laboratory conditions but may be unstable under high heat. Additionally, its solubility in DMF indicates that it may be more effective in environments where this solvent is present. The presence of carboxylic acids is also crucial for TBTU’s action, as these are its primary targets in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate typically involves the reaction of 1H-benzotriazole with tetramethyluronium salts in the presence of hexafluorophosphate. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and may require specific temperature controls to ensure optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is usually produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate primarily undergoes substitution reactions, particularly in peptide coupling. It can also participate in the formation of 1,2,4-oxadiazoles from carboxylic acids .

Common Reagents and Conditions: Common reagents used in reactions with this compound include tertiary amines like N,N-diisopropylethylamine and solvents such as DMF or acetonitrile. The reactions are typically carried out at room temperature or slightly elevated temperatures to enhance reaction rates .

Major Products: The major products formed from reactions involving this compound are peptides and other amide-containing molecules. The compound’s efficiency in peptide coupling makes it a preferred reagent in the synthesis of complex peptides and proteins .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds:

  • O-(Benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate
  • N,N,N’,N’-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate
  • 1-Hydroxybenzotriazole hydrate
  • PyBOP®

Uniqueness: Compared to similar compounds, 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate is unique in its ability to efficiently suppress racemization during peptide coupling reactions. This property makes it particularly valuable in the synthesis of peptides and proteins where maintaining stereochemical integrity is crucial .

Properties

IUPAC Name

[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N5O.F6P/c1-14(2)11(15(3)4)17-16-10-8-6-5-7-9(10)12-13-16;1-7(2,3,4,5)6/h5-8H,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYZFNUUOSSNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=CC=CC=C2N=N1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F6N5OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101335774
Record name Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625384-22-7, 94790-37-1
Record name Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N-[(1H-benzotriazol-1-yloxy)(dimethylamino)methylene]-N-methyl-, hexafluorophosphate(1-) (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101335774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-2-(1-H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.159
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Benzotriazolium, 1-[bis(dimethylamino)methylene]-, 3-oxide, hexafluorophosphate(1-) (1:1)
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Q & A

Q1: What is the role of 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate in the synthesis of the d-amino acid peptide described in the research?

A1: 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) acts as a coupling reagent in solid-phase peptide synthesis []. In the research paper, this compound facilitates the formation of amide bonds between consecutive d-amino acids, enabling the researchers to construct the desired d-amino acid peptide sequence on a solid support. This methodology is widely used in peptide chemistry for its efficiency and versatility.

Q2: Why is the use of d-amino acids significant in designing the peptide for this specific application?

A2: The research focuses on developing a peptide for targeted radionuclide therapy of renal cell carcinoma []. Using d-amino acids instead of naturally occurring l-amino acids results in a peptide resistant to enzymatic degradation within the body. This resistance is crucial for the peptide to remain intact and deliver the radioactive payload (iodine-125 in this case) to the tumor site, improving its residence time and consequently enhancing the therapeutic effect.

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